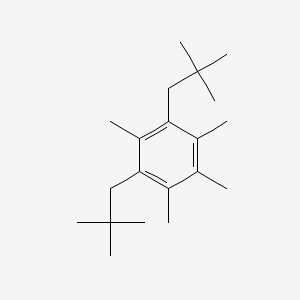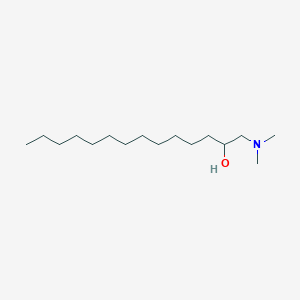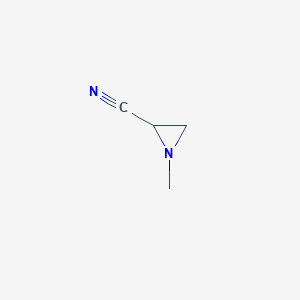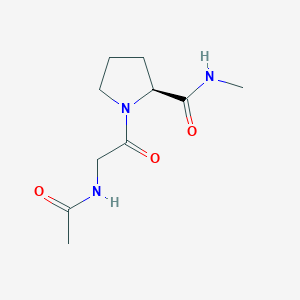
3-Chloro-2,2,4,4-tetramethylpentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2,2,4,4-tetramethylpentane is an organic compound with the molecular formula C₉H₁₉Cl It is a chlorinated derivative of 2,2,4,4-tetramethylpentane, characterized by the presence of a chlorine atom attached to the third carbon in the pentane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,2,4,4-tetramethylpentane typically involves the chlorination of 2,2,4,4-tetramethylpentane. This reaction can be carried out using chlorine gas in the presence of light, which initiates the free radical chlorination process. The reaction conditions include:
Temperature: Room temperature or slightly elevated temperatures.
Catalyst: Ultraviolet light or a radical initiator such as benzoyl peroxide.
Solvent: Often conducted in the absence of a solvent, but inert solvents like carbon tetrachloride can be used.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Continuous flow reactors: To ensure efficient mixing and exposure to light.
Safety measures: Proper ventilation and handling protocols to manage chlorine gas and prevent unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,2,4,4-tetramethylpentane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or alkoxides.
Elimination Reactions: Under strong basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction: While less common, the compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products
Substitution: Formation of alcohols, amines, or ethers depending on the nucleophile.
Elimination: Formation of 2,2,4,4-tetramethylpent-2-ene.
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of 2,2,4,4-tetramethylpentane.
Scientific Research Applications
3-Chloro-2,2,4,4-tetramethylpentane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-2,2,4,4-tetramethylpentane involves its reactivity due to the presence of the chlorine atom. The chlorine atom can participate in various chemical reactions, making the compound a versatile intermediate. The molecular targets and pathways depend on the specific reactions it undergoes, such as nucleophilic substitution or elimination.
Comparison with Similar Compounds
Similar Compounds
2,2,4,4-Tetramethylpentane: The parent hydrocarbon without the chlorine atom.
3-Bromo-2,2,4,4-tetramethylpentane: A brominated analog with similar reactivity.
3-Iodo-2,2,4,4-tetramethylpentane: An iodinated analog with higher reactivity due to the larger atomic radius of iodine.
Uniqueness
3-Chloro-2,2,4,4-tetramethylpentane is unique due to its specific reactivity profile, which is influenced by the chlorine atom. This makes it a valuable compound for targeted chemical transformations and applications in various fields.
Properties
CAS No. |
29728-48-1 |
|---|---|
Molecular Formula |
C9H19Cl |
Molecular Weight |
162.70 g/mol |
IUPAC Name |
3-chloro-2,2,4,4-tetramethylpentane |
InChI |
InChI=1S/C9H19Cl/c1-8(2,3)7(10)9(4,5)6/h7H,1-6H3 |
InChI Key |
WRASWDISMFYAIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diethyl [(ethoxycarbonyl)imino]propanedioate](/img/structure/B14679455.png)

![1-(2-chloroethyl)-3-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-1-nitrosourea](/img/structure/B14679464.png)
![2-Methyl-n-(2-methylprop-1-en-1-ylidene)-4-[(trimethylsilyl)oxy]pentan-2-amine](/img/structure/B14679485.png)
![2-[4-(Methylamino)phenyl]propanoic acid](/img/structure/B14679488.png)


![1H-[1]Benzofuro[2,3-c]pyrrole-1,3(2H)-dione](/img/structure/B14679500.png)



![Cycloheptyl [4-(dimethylsulfamoyl)phenyl]carbamate](/img/structure/B14679522.png)
![2,5-Bis(4-nitrophenyl)-1,2,4,5-tetraazabicyclo[2.2.1]heptane](/img/structure/B14679524.png)
